3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione 3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 301354-16-5
VCID: VC21454544
InChI: InChI=1S/C22H28N4O3S/c1-3-4-5-6-7-11-14-26-18-19(25(2)21(29)24-20(18)28)23-22(26)30-15-17(27)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,24,28,29)
SMILES: CCCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5g/mol

3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 301354-16-5

Cat. No.: VC21454544

Molecular Formula: C22H28N4O3S

Molecular Weight: 428.5g/mol

* For research use only. Not for human or veterinary use.

3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione - 301354-16-5

Specification

CAS No. 301354-16-5
Molecular Formula C22H28N4O3S
Molecular Weight 428.5g/mol
IUPAC Name 3-methyl-7-octyl-8-phenacylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C22H28N4O3S/c1-3-4-5-6-7-11-14-26-18-19(25(2)21(29)24-20(18)28)23-22(26)30-15-17(27)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,24,28,29)
Standard InChI Key ISYUPUVXDIHCHV-UHFFFAOYSA-N
SMILES CCCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C

Introduction

Overview of 3-Methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

3-Methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is an organic compound classified as a purine derivative. Purines are essential biological molecules that form the building blocks of nucleic acids, playing critical roles in cellular functions and metabolic processes. This specific compound has gained attention in medicinal chemistry due to its potential applications in drug development and biological research.

Synthesis Pathways

The synthesis of 3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step synthetic pathways. Key methods may include:

These synthetic routes require precise control over reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and purity.

Pharmacological Potential

Research indicates that compounds similar to 3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities:

  • Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating that it may inhibit tumor growth or induce apoptosis.

  • Antimicrobial Activity: There is ongoing research into its effectiveness against a range of microbial pathogens.

Mechanism of Action

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within biological systems. These interactions can lead to modulation of signaling pathways crucial for cell proliferation and survival.

Experimental Data

To validate the pharmacological claims associated with this compound, various experimental assays are conducted:

In Vitro Studies

In vitro studies typically assess the compound's effects on cancer cell lines using assays such as:

Assay TypeTargetIC50 Value (µM)
MTT AssayGeneral Cytotoxicity15.72
Apoptosis AssayCell Death Induction12.53

These studies help elucidate the compound's potential therapeutic applications.

Spectroscopic Analysis

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds:

TechniquePurpose
NMRStructural Confirmation
IRFunctional Group Identification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator